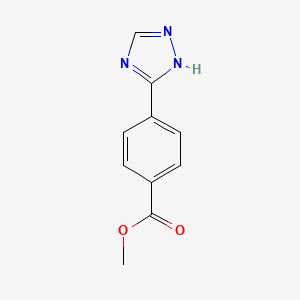
Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate
説明
“Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been carried out in various studies . For instance, one study indicated that a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring . This ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied in various contexts . For example, one study indicated that some of the 1,2,4-triazole benzoic acid hybrids exhibited potent inhibitory activities against certain cancer cell lines .科学的研究の応用
Synthesis and Structure
- Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate is used in the synthesis of various chemical compounds. For example, triorganotin (4H-1,2,4-triazol-4-yl)benzoates, derived from 4-(4H-1,2,4-triazol-4-yl)benzoic acid, have shown good antifungal activities against several pathogens (Li et al., 2010).
Antimicrobial Applications
- Various 1,2,4-triazole derivatives synthesized from methyl benzoate have been evaluated for their antibacterial and antifungal activities, showing promising potential as antimicrobials (Sahoo et al., 2010).
Corrosion Inhibition
- Certain benzimidazole derivatives containing 1,2,4-triazole have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds displayed effective inhibition properties, adhering to the Langmuir adsorption isotherm (Yadav et al., 2013).
Synthesis of Triazole Esters
- The compound has been utilized in the preparation of triazole esters, which have varied biological applications due to their structural properties (Toumani, 2017).
Crystal Structure Analysis
- Studies on the crystal structure of certain triazole derivatives, including those synthesized from this compound, have been conducted to understand their molecular interactions and stability (Xu et al., 2006).
Synthesis of Novel Compounds
- The compound serves as a starting material for the synthesis of various novel chemical entities, which have been studied for their potential biological activities, such as antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
Grafting onto Polymers
- Triazole derivatives, including those synthesized from this compound, have been grafted onto polymers like polyvinyl chloride, leading to materials with potential biological activities (Kareem et al., 2021).
将来の方向性
The future directions for research on “Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate” and similar compounds could involve the design and development of more selective and potent anticancer molecules . Additionally, further investigations on the 1,2,4-triazole scaffold could help harness its optimum antibacterial potential .
作用機序
Target of action
Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems due to their versatile nature . .
Mode of action
The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme
生化学分析
Biochemical Properties
Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound has shown potential in binding with other biomolecules, such as receptors and transport proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, leading to inhibition or activation of their activity. For instance, its binding to acetylcholinesterase results in enzyme inhibition, which increases acetylcholine levels . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it affects the levels of various metabolites within the cell, influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it can be transported across cell membranes by specific transporters, affecting its bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological effects .
特性
IUPAC Name |
methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-7(3-5-8)9-11-6-12-13-9/h2-6H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBMQBJFBRVVTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277118 | |
| Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-91-2 | |
| Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


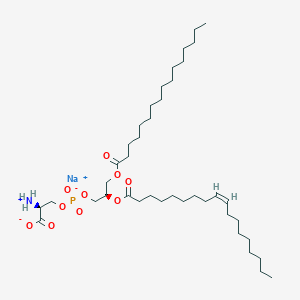

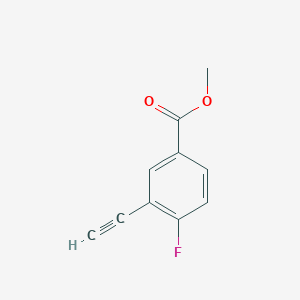



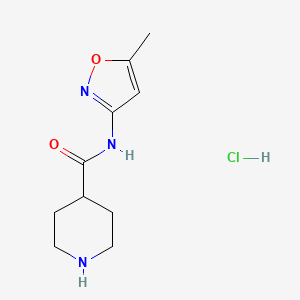

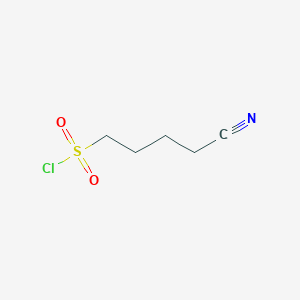

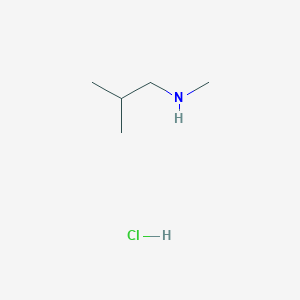

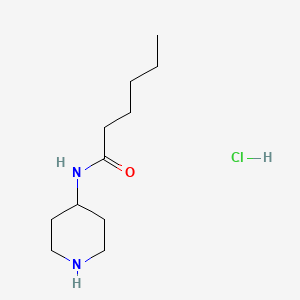
![2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1420831.png)
